molecular formula C15H13N3O5 B12543576 3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid CAS No. 672912-09-3

3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid

Cat. No.: B12543576
CAS No.: 672912-09-3
M. Wt: 315.28 g/mol
InChI Key: FPZODJQVNBHHPM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and an amide linkage to a pyridine-2-carbonyl glycyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoic acid derivative, followed by the introduction of the hydroxy group at the 3-position. The next step involves the formation of the amide bond between the benzoic acid derivative and the pyridine-2-carbonyl glycyl moiety. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions to avoid racemization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the pyridine-2-carbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the enzyme-inhibitor complex and preventing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-pyridinecarboxylic acid: Similar in structure but lacks the glycyl and amide linkages.

    3-Hydroxy-4-pyranone: Contains a similar hydroxy group but has a different core structure.

Uniqueness

3-Hydroxy-4-{[N-(pyridine-2-carbonyl)glycyl]amino}benzoic acid is unique due to its combination of a benzoic acid core with a hydroxy group and an amide linkage to a pyridine-2-carbonyl glycyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

CAS No.

672912-09-3

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

3-hydroxy-4-[[2-(pyridine-2-carbonylamino)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H13N3O5/c19-12-7-9(15(22)23)4-5-10(12)18-13(20)8-17-14(21)11-3-1-2-6-16-11/h1-7,19H,8H2,(H,17,21)(H,18,20)(H,22,23)

InChI Key

FPZODJQVNBHHPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

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